molecular formula C10H8N2O8S2 B102474 3-Amino-7-nitronaphthalene-1,5-disulfonic acid CAS No. 17527-17-2

3-Amino-7-nitronaphthalene-1,5-disulfonic acid

Cat. No. B102474
CAS RN: 17527-17-2
M. Wt: 348.3 g/mol
InChI Key: PEFKYEIJIGWGBJ-UHFFFAOYSA-N
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Description

3-Amino-7-nitronaphthalene-1,5-disulfonic acid is an organic compound with the molecular formula C10H8N2O8S2 . It is a derivative of naphthalene, substituted by an amino and sulfonic acid groups .


Molecular Structure Analysis

The molecular weight of 3-Amino-7-nitronaphthalene-1,5-disulfonic acid is approximately 348.31 g/mol . The compound has a complex structure with multiple functional groups, including amino and sulfonic acid groups .


Physical And Chemical Properties Analysis

The compound has a density of approximately 1.8±0.1 g/cm3 . It has a polar surface area of 152 Å2, and a molar refractivity of 68.6±0.4 cm3 . The compound is also characterized by its strong acidity, typical of sulfonic acids .

Scientific Research Applications

Electrochemical Behavior and Synthesis

The electrochemical behavior of naphthalene derivatives, closely related to 3-Amino-7-nitronaphthalene-1,5-disulfonic acid, has been extensively studied, showcasing their potential for preparative electrosynthesis. For instance, naphthalene 1-nitro-6-sulfonic acid demonstrates a reduction process to naphthalene aminosulfonic acid, providing insights into the electrochemical properties of similar compounds. This research outlines optimal conditions for the electroreduction of nitro derivatives to amino derivatives, offering a foundation for the synthesis of 3-Amino-7-nitronaphthalene-1,5-disulfonic acid and its applications in chemical industries (Konarev, 2021).

Wastewater Treatment

Research on 1-Amino-8-naphthol-3,6-disulfonic acid (H-acid), which shares structural similarities with 3-Amino-7-nitronaphthalene-1,5-disulfonic acid, reveals its significance in the treatment of industrial wastewater. The study of H-acid wastewater demonstrates the effectiveness of ferrous ion-peroxide oxidation combined with coagulation for pollutant removal, suggesting potential applications of 3-Amino-7-nitronaphthalene-1,5-disulfonic acid in environmental remediation (Zhu, Yang, & Wang, 1996).

Development of Sulfonated Copolyimide Membranes

The synthesis and characterization of novel sulfonated copolyimide membranes using derivatives of naphthalene disulfonic acid have shown promising applications in fuel cell technology. These membranes, designed for high thermal stability and ion exchange capacity, may benefit from the inclusion of 3-Amino-7-nitronaphthalene-1,5-disulfonic acid, enhancing their properties for energy applications (Mehdipour‐Ataei, Banihashemi, Yeganeh, & Rabiee, 2008).

Spectrofluorimetric Detection of Nitric Oxide

A spectrofluorimetric method for the detection of nitric oxide (NO) employs 5,6-diamino-1,3-naphthalene disulfonic acid, indicating potential research applications for 3-Amino-7-nitronaphthalene-1,5-disulfonic acid in analytical chemistry. This method highlights the compound's ability to trap NO, leading to highly fluorescent forms suitable for sensitive and specific NO detection in biological and environmental samples (Zhang, Wang, Liang, & Zhang‐shan, 2002).

properties

IUPAC Name

3-amino-7-nitronaphthalene-1,5-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O8S2/c11-5-1-7-8(9(2-5)21(15,16)17)3-6(12(13)14)4-10(7)22(18,19)20/h1-4H,11H2,(H,15,16,17)(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFKYEIJIGWGBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169962
Record name 3-Amino-7-nitronaphthalene-1,5-disulphonic acid
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Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-7-nitronaphthalene-1,5-disulfonic acid

CAS RN

17527-17-2
Record name 3-Amino-7-nitro-1,5-naphthalenedisulfonic acid
Source CAS Common Chemistry
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Record name 3-Amino-7-nitronaphthalene-1,5-disulphonic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-7-nitronaphthalene-1,5-disulphonic acid
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Record name 3-amino-7-nitronaphthalene-1,5-disulphonic acid
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